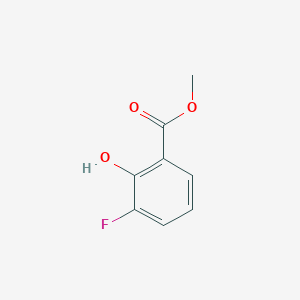

Methyl 3-fluoro-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGQRZHYRCJTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341548 | |

| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70163-98-3 | |

| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine substituent, a hydroxyl group, and a methyl ester on a benzene ring, make it a valuable building block for the synthesis of more complex, biologically active molecules. The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and its role as a precursor in pharmaceutical research.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 3-fluorosalicylate, 3-Fluoro-2-hydroxybenzoic acid methyl ester |

| CAS Number | 70163-98-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Chemical Structure |  |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Off-white solid | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 211.7 °C at 760 mmHg | [2] |

| Density | 1.309 g/cm³ | [2] |

| Vapor Pressure | 0.124 mmHg at 25°C | [2] |

| Flash Point | 81.8 °C | [2] |

| pKa (Predicted) | 8.50 ± 0.10 | [2] |

| LogP (Predicted) | 1.31790 | [2] |

| Solubility | Soluble in methanol. | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions. | [1][2] |

Synthesis and Purification

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid.

Synthetic Workflow

References

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate

CAS Number: 70163-98-3

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-hydroxybenzoate, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, spectral characteristics, and potential applications.

Physicochemical Properties

This compound is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the C3 position and a hydroxyl group at the C2 position of the benzene ring, with a methyl ester group. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| CAS Number | 70163-98-3 | [1][2][3][4] |

| MDL Number | MFCD06203651 | |

| Purity | >98% |

Synthesis

The primary synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid, with methanol.[5] This reaction is typically acid-catalyzed.

Experimental Protocol: Fischer Esterification (General Procedure)

Materials:

-

3-fluoro-2-hydroxybenzoic acid

-

Methanol (reagent grade)

-

Thionyl chloride (or concentrated sulfuric acid as a catalyst)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the cooled solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess methanol under reduced pressure.

-

Take up the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of 3-fluoro-2-hydroxybenzoic acid.

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Spectrum | Predicted Peaks |

| ¹H NMR | Aromatic protons (3H, multiplet), Methyl protons (3H, singlet), Hydroxyl proton (1H, broad singlet) |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons (including C-F and C-OH), Methyl carbon |

| IR | O-H stretch (broad), C=O stretch (ester), C-F stretch, Aromatic C=C stretches |

| Mass Spec | Molecular ion peak (M+), fragments corresponding to loss of -OCH₃, -COOCH₃ |

Applications in Drug Development and Research

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] this compound, as a fluorinated building block, is a valuable precursor for the synthesis of more complex bioactive molecules.[5]

The nitro analogue, Methyl 3-fluoro-2-nitrobenzoate, is a known intermediate in pharmaceutical research and development. The nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications to create diverse molecular scaffolds.[6] It is plausible that this compound could be utilized in a similar fashion, with the hydroxyl group offering a different site for derivatization.

While specific biological activities of this compound are not well-documented, related hydroxybenzoate derivatives have shown antimicrobial properties.[5] Further research is needed to explore the potential biological activities of this specific compound.

Diagram 2: Potential Research Workflow

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

This compound is classified as harmful and an irritant.

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

-

Use in a well-ventilated area or fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

This guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental investigation is warranted to fully elucidate its properties, synthetic protocols, and biological potential.

References

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-fluoro-2-hydroxybenzoate, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Structure and Identification

This compound is an aromatic ester with the chemical formula C₈H₇FO₃.[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl ester group at the 1-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 70163-98-3 | [2] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to off-white powder/crystals | |

| Purity | >98% | [2] |

| Melting Point | 46-47 °C | |

| Boiling Point | 211.7 °C at 760 mmHg | |

| Density | 1.309 g/cm³ |

Synthesis Protocol

Reaction: 3-Fluoro-2-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.

Experimental Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable acid catalyst, such as thionyl chloride or concentrated sulfuric acid, dropwise while stirring.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds, including methyl 3-fluorobenzoate and methyl 2-hydroxybenzoate.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 - 11.5 | s (broad) | -OH |

| ~7.5 - 7.8 | m | Aromatic C-H |

| ~7.0 - 7.3 | m | Aromatic C-H |

| ~3.9 | s | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~150 | C-OH |

| ~115 - 135 | Aromatic C-H & C-C |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 (broad) | O-H stretch | Hydroxyl |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1700 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1200 | C-F stretch | Fluoro |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 139 | [M - OCH₃]⁺ |

| 111 | [M - COOCH₃]⁺ |

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in pharmaceutical research. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[6] This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, related fluorinated hydroxybenzoic acids are used in the synthesis of novel antibiotics and other bioactive compounds.[7] Researchers can utilize this building block to introduce the fluorinated hydroxyphenyl moiety into new chemical entities for drug discovery programs.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-fluoro-2-hydroxybenzoate, a valuable building block in pharmaceutical and chemical research. The primary synthetic route from its carboxylic acid precursor, 3-fluoro-2-hydroxybenzoic acid, is detailed, including reaction mechanisms, experimental protocols, and characterization data.

Introduction

This compound is a fluorinated aromatic compound with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The ester and hydroxyl functionalities also provide versatile handles for further chemical modifications. The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-fluoro-2-hydroxybenzoic acid.

Reaction Overview: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. In the synthesis of this compound, 3-fluoro-2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

The general reaction is as follows:

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

Two primary methods for the synthesis of this compound via Fischer esterification are presented below, utilizing either sulfuric acid or thionyl chloride as the catalyst.

Method 1: Sulfuric Acid Catalysis

This method is a standard Fischer esterification procedure.

Materials and Reagents:

-

3-fluoro-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Method 2: Thionyl Chloride Catalysis

This method offers an alternative to sulfuric acid and can sometimes provide higher yields.

Materials and Reagents:

-

3-fluoro-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution with stirring.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

-

Purify the product as needed by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Parameters (Illustrative)

| Parameter | Method 1 (H₂SO₄) | Method 2 (SOCl₂) |

| Reactant Ratio (Acid:MeOH) | 1 : 20 (typical) | 1 : 15 (typical) |

| Catalyst Loading | Catalytic (e.g., 5 mol%) | 1.1 - 1.5 equivalents |

| Reaction Temperature | Reflux (approx. 65 °C) | Reflux (approx. 65 °C) |

| Reaction Time | 4 - 24 hours | 1 - 4 hours |

| Typical Yield | > 80% (expected) | > 90% (expected) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (δ, ppm): ~10.5 (s, 1H, OH), 7.6-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (δ, ppm): ~170 (C=O), 160-115 (Ar-C), 52 (OCH₃) |

| IR (KBr, cm⁻¹) | Expected peaks: ~3400-3200 (O-H stretch), ~1720 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | Expected m/z: 170 [M]⁺, 139 [M-OCH₃]⁺, 111 [M-COOCH₃]⁺ |

Note: The spectroscopic data presented are estimations based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the synthesis process.

Caption: Logical flow of the synthesis and characterization process.

Conclusion

The synthesis of this compound from 3-fluoro-2-hydroxybenzoic acid is a straightforward and efficient process, primarily achieved through Fischer esterification. The choice of catalyst, either sulfuric acid or thionyl chloride, can be adapted based on laboratory resources and desired reaction times. This technical guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of research and development in the chemical and pharmaceutical sciences.

The Strategic Role of Methyl 3-fluoro-2-hydroxybenzoate as a Fluorinated Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate, a seemingly simple aromatic compound, has emerged as a valuable and versatile fluorinated building block in the lexicon of medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of complex, biologically active molecules. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutics and other advanced chemical entities.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 70163-98-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | >98%[1] |

| Melting Point | Not explicitly found for the methyl ester. The precursor, 3-Fluoro-2-hydroxybenzoic acid, has a melting point of 142-145 °C. |

| Solubility | Soluble in methanol and other common organic solvents. |

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid.[2] This precursor is commercially available or can be synthesized, for instance, by the fluorination of salicylic acid.[3]

Synthetic Pathway Overview

The synthesis can be depicted as a two-step process, starting from salicylic acid, although 3-fluoro-2-hydroxybenzoic acid is often sourced directly.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Esterification of 3-fluoro-2-hydroxybenzoic Acid

This protocol is adapted from established esterification procedures for similar aromatic carboxylic acids.[4][5]

Materials:

-

3-fluoro-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (e.g., 1.1-1.5 equivalents). The addition of thionyl chloride should be performed in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.

| Reagent | Molar Equivalent | Purpose |

| 3-fluoro-2-hydroxybenzoic acid | 1.0 | Starting material |

| Methanol | Excess | Reagent and solvent |

| Sulfuric Acid / Thionyl Chloride | Catalytic / 1.1-1.5 | Catalyst for esterification |

| Sodium Bicarbonate | Excess | Neutralize acid catalyst |

| Ethyl Acetate | - | Extraction solvent |

| Anhydrous MgSO₄ / Na₂SO₄ | - | Drying agent |

Application as a Fluorinated Building Block in Drug Discovery

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the methyl ester, the hydroxyl group, and the fluorine atom—on an aromatic ring provides a rich platform for a variety of chemical transformations.

Key Reactions and Transformations

The reactivity of this compound allows for a range of subsequent chemical modifications:

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse side chains.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations.

-

Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups direct further substitution on the aromatic ring, although the positions are influenced by the electronic nature of these substituents.

-

Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized (e.g., with a bromine or iodine atom).

Case Study: Synthesis of a Precursor for Benzoxazinone Derivatives

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its application can be illustrated through the synthesis of precursors for biologically active scaffolds like benzoxazinones. Benzoxazinones are a class of heterocyclic compounds with a range of biological activities, including potential use as herbicides.

The following workflow outlines a hypothetical, yet chemically sound, pathway where this compound could serve as a key starting material.

Caption: A plausible synthetic workflow utilizing this compound.

This synthetic strategy leverages the reactivity of the hydroxyl and ester groups to build the heterocyclic core of the benzoxazinone. The fluorine atom remains on the aromatic ring, potentially influencing the biological activity and pharmacokinetic properties of the final molecule.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. The strategic placement of the fluorine atom is a key feature, offering a means to fine-tune the properties of target molecules. This guide has provided an overview of its synthesis and potential applications, highlighting its significance for researchers and professionals in drug discovery and development. As the demand for novel, effective, and safe therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 362-47-0|(5-Fluoro-2-hydroxyphenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of voltage-gated sodium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-fluoro-2-hydroxybenzoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto a benzoate scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential biological significance. Due to the limited direct research on this specific molecule, data from closely related analogs are included to provide a broader context and suggest potential avenues for future investigation.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₇FO₃, is a derivative of salicylic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70163-98-3 | [2] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Purity | >98% | [2] |

| Physical State | Solid | - |

| IUPAC Name | This compound | [1] |

Synthesis

A plausible synthetic route for this compound would therefore be the esterification of 3-fluoro-2-hydroxybenzoic acid.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

3-fluoro-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask, and cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the structurally related compound, methyl p-hydroxybenzoate (methyl paraben), has been shown to affect intracellular calcium ion concentrations ([Ca²⁺]i) and histamine release in rat peritoneal mast cells.[4][5]

The proposed mechanism involves the activation of Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4][5] This increase in intracellular Ca²⁺, in concert with protein kinase C (PKC) activation, can lead to cellular responses such as degranulation and histamine release in mast cells.[4][5]

While this pathway has not been demonstrated for this compound, it represents a plausible mechanism of action that warrants investigation, given the structural similarities between the compounds. The presence of the fluorine atom may, however, significantly modulate this activity.

Safety and Handling

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is currently lacking, the known activities of structurally similar compounds suggest that it may interact with cellular signaling pathways, particularly those involving calcium mobilization. Future research should focus on elucidating the specific biological targets of this compound and exploring the impact of its fluorine substitution on its activity and metabolic stability. The synthetic and analytical protocols outlined in this guide provide a foundation for such future studies.

References

- 1. This compound | C8H7FO3 | CID 573875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 4. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, a class of compounds with a rich history in medicine. While the specific discovery of this particular ester is not well-documented as a singular event, its existence is a logical consequence of the long-standing exploration of salicylates and the more recent advent of fluorine chemistry in drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a historical perspective on its development within the broader context of medicinal chemistry.

Historical Context: An Evolution of Salicylates and Fluorine Chemistry

The story of this compound is not one of a sudden discovery but rather an incremental advancement built upon centuries of chemical and medical research. The journey begins with the parent molecule, salicylic acid.

The medicinal use of salicylate-containing plants, such as willow bark, dates back to ancient civilizations, with historical records from Egypt, Sumer, and Assyria mentioning its use for fever and pain relief.[1] The active principle, salicin, was first isolated in the 1820s by several European scientists.[2] A significant milestone was the first synthesis of salicylic acid by the German chemist Hermann Kolbe in 1859, which made large-scale production possible. A year later, Charles Frédéric Gerhardt synthesized acetylsalicylic acid, which was later famously branded as Aspirin by Bayer in 1899.[2]

The introduction of fluorine into organic molecules is a more recent, yet profoundly impactful, development in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. This has led to the development of numerous fluorinated pharmaceuticals with enhanced metabolic stability, bioavailability, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | PubChem |

| Molecular Weight | 170.14 g/mol | PubChem |

| CAS Number | 70163-98-3 | ChemicalBook |

| Appearance | Off-white solid | ChemicalBook |

| Melting Point | 46-47 °C | LookChem, ChemicalBook |

| Boiling Point | 211.7 °C at 760 mmHg | LookChem |

| Density | 1.309 g/cm³ | LookChem |

| pKa | 8.50 ± 0.10 (Predicted) | LookChem |

| Flash Point | 81.8 °C | LookChem |

| Refractive Index | 1.526 | LookChem |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid, with methanol in the presence of an acid catalyst.

General Reaction Scheme

References

An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 3-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a versatile aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a methyl ester, a phenolic hydroxyl group, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of a wide range of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of the functional groups and reactivity of this compound, complete with physical and spectral data, detailed experimental protocols for its synthesis and key reactions, and graphical representations of its chemical behavior.

Core Functional Groups and Their Influence on Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the hydroxyl group, and the fluorine atom, all attached to a central benzene ring.

-

Methyl Ester Group (-COOCH₃): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. However, it can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides or carboxylic acids (via hydrolysis).

-

Hydroxyl Group (-OH): As a strong activating group, the phenolic hydroxyl group directs electrophiles to the ortho and para positions. Its acidic nature allows it to readily undergo reactions such as O-alkylation and O-acylation. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl can influence the compound's conformation and reactivity.

-

Fluorine Atom (-F): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and increases the acidity of the phenolic proton. Conversely, it has a weak electron-donating mesomeric effect (+M). The interplay of these effects influences the regioselectivity of aromatic substitution reactions.

The synergistic and sometimes opposing effects of these functional groups create a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is crucial for its application in research and development. The following tables summarize the key data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 70163-98-3[1][2][3][4] |

| Molecular Formula | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [1] |

| Appearance | Solid |

| Purity | >98% (typical)[4] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm) in CDCl₃: ~3.9 (s, 3H, -OCH₃), ~7.0-7.5 (m, 3H, Ar-H), ~9.5-10.5 (br s, 1H, -OH). Actual experimental data should be obtained for confirmation. |

| ¹³C NMR | Predicted chemical shifts (ppm) in CDCl₃: ~52 (-OCH₃), ~115-160 (Ar-C, including C-F coupling), ~170 (C=O). Actual experimental data should be obtained for confirmation. |

| IR Spectroscopy | Predicted characteristic peaks (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~1200 (C-F stretch). Actual experimental data should be obtained for confirmation. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 170.0379. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 111. Actual experimental data should be obtained for confirmation. |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent key reactions.

Synthesis: Fischer Esterification of 3-Fluoro-2-hydroxybenzoic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid via Fischer esterification.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Reactivity: O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of the phenolic hydroxyl group of this compound.

Reaction Workflow:

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for a short period (e.g., 15-30 minutes), then add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactivity: O-Acylation (Schotten-Baumann Conditions)

This protocol provides a general method for the O-acylation of the phenolic hydroxyl group.

Logical Relationship of Reagents and Products:

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and aqueous sodium hydroxide, or in pyridine.

-

Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride, 1.1-1.5 eq) dropwise with vigorous stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup: If using an aqueous base, separate the organic layer, wash with dilute acid (e.g., 1M HCl), water, and brine. If using pyridine, remove the pyridine under reduced pressure and dissolve the residue in an organic solvent.

-

Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ester by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct pattern of functionalization on the aromatic ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules, particularly in the field of drug discovery. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. It is, however, crucial to note that while predicted spectral data is provided for guidance, empirical data should be generated for confirmation in any research setting.

References

Potential Biological Activities of Methyl 3-fluoro-2-hydroxybenzoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated derivative of methyl salicylate. While direct biological studies on this specific compound are limited in publicly available literature, its structural components—a salicylic acid backbone, a methyl ester, and a fluorine atom at the 3-position—suggest a range of potential pharmacological activities. This technical guide consolidates information on the biological activities of structurally related compounds, including derivatives of 3-fluorosalicylic acid and other fluorinated salicylates, to infer the potential bioactivities of this compound. The strategic incorporation of a fluorine atom is a common approach in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates.[1][2][3] Similarly, the esterification of the carboxylic acid group in salicylates has been shown to modulate their pharmacological profile, notably reducing gastric irritation.[4] This whitepaper will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound based on the activities of its close analogs, providing a foundation for future research and development.

Introduction: The Rationale for Fluorinated Salicylates

Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[5] The introduction of a fluorine atom into the salicylic acid scaffold can significantly alter its electronic properties, lipophilicity, and metabolic fate, often leading to enhanced biological activity.[6][7] The 3-fluoro substitution, in particular, is of interest for its potential to influence the acidity of the phenolic hydroxyl group and the overall conformation of the molecule, which can impact receptor binding and enzyme inhibition.

This compound is synthesized from 3-fluorosalicylic acid and serves as a key intermediate in the creation of more complex, biologically active molecules.[8] Understanding its potential intrinsic activities, as well as its role as a pharmacophore, is crucial for the design of novel therapeutics.

Potential Areas of Biological Activity

Based on the biological evaluation of structurally similar compounds, the following sections outline the most probable areas of pharmacological relevance for this compound.

Anticancer Activity

Fluorinated analogs of various natural products and synthetic compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, fluorinated salicylaldimines have been investigated for their cytotoxic and antiproliferative effects on non-small cell lung cancer cells (A549).[9] The introduction of fluorine can enhance the anticancer properties of a molecule.[10][11]

Table 1: Cytotoxic Activity of Related Fluorinated Salicylaldimines against A549 Cancer Cells [9]

| Compound | Structure | IC50 (µM) |

| Compound 7 | Fluorinated Salicylaldimine | 1.4 |

| Doxorubicin (Control) | - | 1.9 |

Antimicrobial Activity

Salicylic acid derivatives are known for their antimicrobial properties.[5] Fluorination can further enhance this activity. Studies on fluorinated Schiff bases derived from salicylaldehydes have shown antimicrobial effects against various bacterial strains.[9] Additionally, 3-fluorosalicylic acid is recognized as an intermediate for synthesizing antibacterial agents.[8] The combination of a benzoate structure with fluoride has also been shown to have a greater effect on reducing dental caries than fluoride alone, suggesting a synergistic antibacterial effect.[12]

Table 2: Antimicrobial Activity (MIC50 in µM) of Fluorinated Salicylaldimines [9]

| Compound | P. aeruginosa | E. coli | S. aureus |

| Fluorinated Schiff Bases (Range) | 18.6 - 49.3 | 18.6 - 49.3 | 18.6 - 49.3 |

| Gentamicin (Control) | 1.5 - 2.2 | 1.5 - 2.2 | 1.5 - 2.2 |

Anti-inflammatory Activity

The parent compound, salicylic acid, is a well-known anti-inflammatory agent. Esterification of the carboxylic acid group, as seen in this compound, has been explored as a strategy to reduce the gastric ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Methyl esters of acetylsalicylic and salicylic acids have demonstrated comparable anti-inflammatory and antipyretic potencies to their acidic counterparts but with significantly lower gastric toxicity.[4] 3-Fluorosalicylic acid itself is also used in the synthesis of anti-inflammatory agents.[8]

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activities of this compound, based on protocols used for its analogs.

Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48 or 72 hours.

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[13]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Bacterial strains are grown on nutrient agar plates at 37°C for 24 hours. A standardized inoculum is then prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the synthetic context and the conceptual basis for the potential biological activities of this compound.

Figure 1. Synthetic pathway from 3-fluorosalicylic acid.

Figure 2. Inferred biological activities based on structural features.

Conclusion and Future Directions

This whitepaper serves as a technical guide for researchers interested in exploring the therapeutic potential of this compound. Future research should focus on the direct in vitro and in vivo evaluation of this compound to validate these hypothesized activities. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory/anti-pyretic salicylic acid esters with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluorosalicylic Acid [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of benzoate and fluoride on dental caries in intact and desalivated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methyl 3-fluoro-2-hydroxybenzoate: A Core Scaffold for Early-Phase Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, represents a valuable and versatile scaffold in the landscape of early-phase drug discovery. The strategic incorporation of a fluorine atom onto the salicylate backbone offers a compelling starting point for the synthesis of novel chemical entities with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and, most importantly, its prospective applications in anticancer and antimicrobial drug discovery programs. Drawing on data from structurally related compounds, this document outlines detailed experimental protocols for the evaluation of its biological activity and explores the key signaling pathways that its derivatives may modulate.

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve key pharmacokinetic and pharmacodynamic parameters. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. Salicylates, with their inherent anti-inflammatory, analgesic, and antipyretic properties, have a long history in medicine. The combination of a fluorine substituent with the salicylate scaffold in this compound presents a promising platform for the development of new therapeutic agents.

This guide will delve into the potential of this compound as a key building block in the generation of compound libraries for high-throughput screening. While direct biological data on the title compound is limited, this paper will extrapolate potential activities based on the known pharmacology of analogous fluorinated salicylates and related structures, providing a roadmap for its exploration in early-phase drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling during the drug discovery process.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | N/A |

| Molecular Weight | 170.14 g/mol | N/A |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 211.7 °C at 760 mmHg | [2] |

| Density | 1.309 g/cm³ | [1] |

| Flash Point | 81.8 °C | [2] |

| pKa | 8.50 ± 0.10 (Predicted) | [2] |

Synthesis

This compound is primarily synthesized from its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid. The esterification is a standard procedure in organic chemistry.

General Synthesis Workflow

The synthesis typically involves the reaction of 3-fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of 3-Fluoro-2-hydroxybenzoic Acid

This protocol is adapted from procedures for similar fluorinated benzoic acid esters.

Materials:

-

3-Fluoro-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.

-

Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Applications in Early-Phase Drug Discovery

Anticancer Activity

Salicylate derivatives have been investigated for their anticancer properties.[3][4][5] The presence of the fluorine atom in this compound could enhance this activity. Derivatives of this scaffold could be synthesized and screened against various cancer cell lines to identify lead compounds.

Salicylates are known to modulate several signaling pathways implicated in cancer progression, including the NF-κB and MAPK pathways.[2][6] Derivatives of this compound could potentially exert their anticancer effects through similar mechanisms.

Caption: Potential modulation of NF-κB and MAPK signaling pathways by salicylate derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8][9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Salicylate derivatives have also demonstrated antimicrobial properties.[10] The fluorine atom in this compound could modulate this activity. Derivatives can be screened against a panel of pathogenic bacteria and fungi.

The antimicrobial action of salicylates is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the fluorine atom could enhance these effects.

Caption: Postulated mechanisms of antimicrobial action for salicylate derivatives.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11]

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is sparse, the known activities of structurally related fluorinated salicylates provide a strong rationale for its exploration in anticancer and antimicrobial drug discovery. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to unlock the therapeutic potential of derivatives based on this core structure. Further synthesis and screening of compound libraries derived from this compound are warranted to identify lead compounds with enhanced efficacy and favorable drug-like properties.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A novel mechanism for the anticancer activity of aspirin and salicylates | Semantic Scholar [semanticscholar.org]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 3-fluoro-2-hydroxybenzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-fluoro-2-hydroxybenzoate, a key building block in the synthesis of pharmaceutical compounds. This document details its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts unique reactivity and allows for diverse chemical modifications.[1] These features make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including histone deacetylase (HDAC) inhibitors, antibacterial agents, and G protein-coupled receptor (GPR) 120 agonists. The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.[1]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of the precursor, 3-Fluoro-2-hydroxybenzoic acid, is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-hydroxybenzoic Acid

| Property | Value | Reference |

| CAS Number | 341-27-5 | [1] |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Melting Point | ~142 °C | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol | [1] |

Synthesis of this compound

This compound is synthesized via Fischer esterification of 3-fluoro-2-hydroxybenzoic acid with methanol, typically in the presence of an acid catalyst.[1]

Reaction Scheme:

Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of various pharmaceutical agents. Its functional groups allow for a range of chemical transformations to build more complex molecular architectures.

Histone Deacetylase (HDAC) Inhibitors

This intermediate is utilized in the synthesis of novel HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and other diseases.

Antibacterial Agents

The benzamide scaffold, which can be derived from this compound, is a key component of new antibacterial compounds. These compounds may target essential bacterial enzymes like DNA gyrase and FtsA, offering potential solutions to the growing problem of antibiotic resistance.

GPR120 Agonists

This compound serves as a precursor for the development of GPR120 agonists. GPR120 is a receptor for free fatty acids and is involved in regulating metabolism and inflammation, making it a therapeutic target for metabolic disorders like type 2 diabetes.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This is a representative protocol based on general Fischer esterification methods. Actual conditions may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous methanol (10-20 volumes) to the flask.

-

Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Data for Synthesis of this compound

| Parameter | Expected Value/Data |

| Yield | 80-95% (typical for esterification) |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Mass Spec (m/z) | [M+H]⁺ consistent with the molecular weight |

Signaling Pathways and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors increase the acetylation of histones, leading to a more relaxed chromatin structure and altering gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: HDAC Inhibition Pathway.

GPR120 Agonism

GPR120 agonists bind to and activate the GPR120 receptor, initiating downstream signaling cascades that are involved in glucose uptake and anti-inflammatory responses.

Caption: GPR120 Agonist Signaling Pathway.

Antibacterial Mechanism of Action Workflow

The development of novel antibacterial agents from this compound involves a structured workflow from synthesis to mechanistic studies.

Caption: Antibacterial Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Methyl 3-fluoro-2-hydroxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability, binding affinity, and pharmacokinetic profile. Methyl 3-fluoro-2-hydroxybenzoate serves as a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. Its structural similarity to salicylic acid suggests that its derivatives may possess anti-inflammatory, analgesic, and other biological activities. These application notes provide detailed protocols for the synthesis of this compound and one of its key derivatives, 3-fluoro-2-hydroxybenzamide. Furthermore, we explore the potential applications of these derivatives in drug discovery, with a focus on their role as enzyme inhibitors and modulators of key signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid) with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reaction is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification of 3-fluoro-2-hydroxybenzoic acid

Materials:

-

3-fluoro-2-hydroxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to act as both the reactant and the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization to obtain the pure ester.

Quantitative Data (Analogous Syntheses):

The following table provides data from analogous esterification reactions to give an expected range of yields.

| Starting Material | Product | Catalyst | Reaction Time | Yield (%) | Reference |

| 4-fluoro-3-hydroxy-benzoic acid | Methyl 4-fluoro-3-hydroxybenzoate | Thionyl Chloride | 1 hour | Not specified, but afforded a white solid | [2] |